molecular formula C11H21NO B3167164 2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde CAS No. 917748-60-8

2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde

Cat. No. B3167164
CAS RN: 917748-60-8
M. Wt: 183.29 g/mol
InChI Key: FSRFAKPGOMNYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde, also known as 2,2-dimethyl-3-(3-methyl-piperidin-1-yl)propionaldehyde, is an aldehyde that is used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor and is soluble in water. It is a versatile compound that has been used in the synthesis of several pharmaceuticals, pesticides, and other compounds.

Scientific Research Applications

Synthesis of Tetrahydropyran Derivatives

Research by Boev et al. (2016) delves into the stereodirected reactions of salicilaldehyde derivatives with tert-butyl 3(4)-hydroxy-2(3)-(3-methylbut-2-enyl)-piperidine-1-carboxylates. This method efficiently produces a new heterocyclic system connecting four fused rings, including two tetrahydropyrans, a piperidine, and an aromatic ring, showcasing the versatility of piperidine derivatives in complex organic synthesis (Boev et al., 2016).

Piperidine as a Catalyst in Organic Synthesis

The study by Vilain and Jadot (2010) demonstrates the use of piperidine as a catalyst in the synthesis of angular 6",6"-dimethylpyranoisoflavones, highlighting the catalytic role of piperidine derivatives in facilitating condensation reactions and the formation of complex organic structures (Vilain & Jadot, 2010).

Antiproliferative Activity in Cancer Research

Research into N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives of various methylpiperidines by Berardi et al. (2005) explores the sigma(1) receptor affinity and selectivity, showcasing the potential of methyl substituted piperidine rings in developing tools for tumor research and therapy due to their antiproliferative activity in rat C6 glioma cells (Berardi et al., 2005).

Heterocyclic Systems Synthesis

Khosravi et al. (2013) developed a method involving Meldrum's acid, aryl aldehydes, and trialkyl phosphites in the presence of piperidine, producing dialkyl {(aryl)[2,2-dimethyl-4-oxo-6-(piperidin-1-yl)-4H-[1,3]dioxin-5-yl]methyl}phosphonate. This showcases the application of piperidine in the synthesis of complex molecules with potential for diverse chemical and pharmaceutical applications (Khosravi et al., 2013).

properties

IUPAC Name

2,2-dimethyl-3-(3-methylpiperidin-1-yl)propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO/c1-10-5-4-6-12(7-10)8-11(2,3)9-13/h9-10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSRFAKPGOMNYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(C)(C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-3-(3-methyl-piperidin-1-yl)-propionaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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